molecular formula C19H21ClN2O4S B2737907 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 946216-64-4

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide

Cat. No. B2737907
CAS RN: 946216-64-4
M. Wt: 408.9
InChI Key: IMJQWIIEIYCFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide, commonly referred to as CBX-8, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBX-8 belongs to the family of benzamide compounds and is synthesized through a specific method.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Screening of Thiazolidin-4-one Derivatives

    • A series of compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide were synthesized and tested for antimicrobial activity.
    • These compounds showed significant in vitro activity against various bacterial strains (Gram-positive and Gram-negative) and fungi (Desai, Rajpara, & Joshi, 2013).
  • Synthesis and Biological Activity of N-Substituted Thiazolidin Derivatives

    • Another study synthesized derivatives with structures similar to the subject compound and evaluated their antibacterial and antifungal activities.
    • Preliminary results indicated promising antibacterial activities for some of these synthesized compounds, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).

Antiviral Activities

  • Evaluation of 5-Chlorobenzotriazole Derivatives for Antiviral Activity
    • A related study on 5-chlorobenzotriazole derivatives, which share some structural similarities, revealed antiviral activity against a variety of RNA and DNA viruses.
    • These findings suggest the potential of such compounds, including N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide, in antiviral drug development (Ibba et al., 2018).

Additional Research Insights

  • Ribonucleotide Reductase Inhibition and DNA Repair Inhibition
    • COH29, a compound structurally related to the one , was found to inhibit human ribonucleotide reductase, a key enzyme in DNA replication and repair. This suggests potential applications in cancer therapy (Chen et al., 2015).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-13(2)26-16-7-4-14(5-8-16)19(23)21-15-6-9-17(20)18(12-15)22-10-3-11-27(22,24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJQWIIEIYCFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide

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